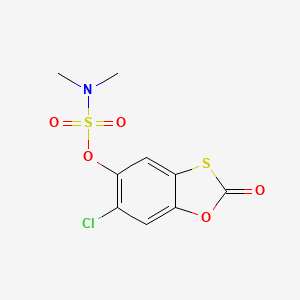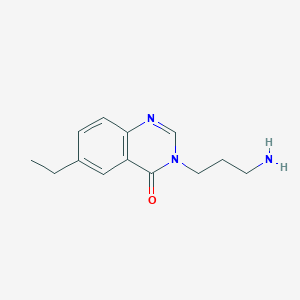![molecular formula C22H26ClNO3 B6124921 3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol](/img/structure/B6124921.png)
3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol, commonly known as CR4056, is a novel compound that has gained significant attention in the field of medical research due to its potential therapeutic applications.
Wirkmechanismus
CR4056 exerts its therapeutic effects through multiple mechanisms of action. It acts as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, CR4056 increases the levels of endocannabinoids in the body, which in turn reduces pain and inflammation. Additionally, CR4056 has been shown to modulate the activity of various ion channels and receptors, including TRPV1, PPARγ, and GPR55, which are involved in pain and inflammation pathways.
Biochemical and Physiological Effects:
CR4056 has been shown to have a range of biochemical and physiological effects in animal models. It reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines, which helps to reduce inflammation. It also reduces the levels of oxidative stress markers and increases the levels of antioxidants, which helps to protect against oxidative damage. Additionally, CR4056 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CR4056 is its high potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the role of endocannabinoids in pain and inflammation pathways. However, one of the limitations of CR4056 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CR4056. One area of interest is its potential therapeutic applications in the treatment of chronic pain and inflammation in humans. Additionally, further studies are needed to elucidate the specific mechanisms of action of CR4056 and its effects on various ion channels and receptors. Finally, there is a need for the development of more soluble formulations of CR4056 for in vivo administration.
In conclusion, CR4056 is a novel compound with potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. Its high potency and selectivity for FAAH inhibition make it a useful tool for studying the role of endocannabinoids in pain and inflammation pathways. However, further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
Synthesemethoden
CR4056 is synthesized through a multistep process that involves the reaction of 2-chlorobenzophenone with 4-(methoxymethyl)-1-piperidinol in the presence of sodium hydride and catalytic amounts of tetrabutylammonium iodide. The resulting intermediate is then reacted with 3-bromo-1-(2-chlorophenyl)propan-1-one to produce the final product, CR4056.
Wissenschaftliche Forschungsanwendungen
CR4056 has shown potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders. It has been found to be effective in reducing pain and inflammation in animal models of acute and chronic pain. Additionally, CR4056 has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-27-15-16-9-11-24(12-10-16)22(26)14-20(17-5-4-6-18(25)13-17)19-7-2-3-8-21(19)23/h2-8,13,16,20,25H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAXNXZXXIKGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6124843.png)

![2-[4-cyclopentyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6124857.png)
![5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B6124859.png)
![7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124862.png)

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)
![9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6124895.png)


![2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6124908.png)
![2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6124935.png)
![N-(sec-butyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124937.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6124941.png)